![molecular formula C21H25N3O5 B2871423 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953230-04-1](/img/structure/B2871423.png)
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antibacterial Properties
A study has shown that compounds related to the benzoxepine-oxime-1,2,3-triazole hybrid, which shares structural similarities with our compound of interest, have been synthesized and evaluated for their antibacterial properties . These compounds were found to be effective against gram-negative bacterial species, and one exhibited selective cytotoxicity against a lung cancer cell line. This suggests that our compound may also possess antibacterial properties that could be harnessed for treating infections caused by gram-negative bacteria.
Antitumor Activities
Another research avenue has been the synthesis of N-aryl derivatives of benzo[d][1,3]dioxol-5-ylmethyl compounds for antitumor evaluation . These derivatives have shown potent growth inhibition properties against various cancer cell lines, including HeLa, A549, and MCF-7, with IC50 values generally below 5 μM. This indicates that our compound could potentially be modified to create effective antitumor agents.
Anti-inflammatory Applications
The benzo[d][1,3]dioxol-5-ylmethyl moiety is also present in naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID) . This suggests that our compound might share similar anti-inflammatory properties and could be investigated for its efficacy in treating conditions like rheumatic and rheumatoid arthritis, as well as osteoarthritis.
Crystallographic Studies
The crystal structure of compounds containing the benzo[d][1,3]dioxol-5-ylmethyl group has been determined, which aids in understanding the molecular conformation and interactions of such compounds . This information is crucial for designing drugs with specific binding affinities and for predicting their behavior in biological systems.
Selective Cytotoxicity
Some compounds with the benzo[d][1,3]dioxol-5-ylmethyl structure have been evaluated for their selective cytotoxicity, showing good selectivity between cancer cells and normal cells . This property is highly desirable in cancer therapy, as it allows for the targeting of cancer cells while minimizing damage to healthy cells.
将来の方向性
作用機序
Target of Action
The primary targets of this compound are currently unknown. The compound is structurally similar to other molecules that have been studied
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target identification and understanding of its mode of action .
特性
IUPAC Name |
N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c25-20(21(26)23-12-16-3-4-18-19(10-16)29-14-28-18)22-11-15-5-7-24(8-6-15)13-17-2-1-9-27-17/h1-4,9-10,15H,5-8,11-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHWYFASPNTPJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。